3-(Bromomethyl)benzo[b]thiophene

Physical Organic Chemistry Process Chemistry Intermediate Selection

3-(Bromomethyl)benzo[b]thiophene is the essential electrophilic intermediate for raloxifene-class SERMs, STING agonists, and VR1 modulators. The 3-position bromomethyl is structurally mandatory for pharmacophore assembly—no positional isomer substitutes without route redesign. Versus 2-isomer: room-temperature Friedel-Crafts cascades (vs. 80°C). Bromide leaving group provides 3–6× SN2 rate acceleration vs. chloride, minimizing elimination. Procure the correct regioisomer for synthetic reproducibility.

Molecular Formula C9H7BrS
Molecular Weight 227.12
CAS No. 1196-19-6
Cat. No. B2815245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)benzo[b]thiophene
CAS1196-19-6
Molecular FormulaC9H7BrS
Molecular Weight227.12
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CBr
InChIInChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
InChIKeyWYKHJZSILIVQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)benzo[b]thiophene (CAS 1196-19-6): Core Chemical Identity and Procurement Context


3-(Bromomethyl)benzo[b]thiophene (CAS 1196-19-6) is a heterocyclic building block belonging to the benzo[b]thiophene class, featuring a bromomethyl substituent at the 3-position of the fused thiophene-benzene bicyclic system . With a molecular formula of C₉H₇BrS and a molecular weight of 227.12 g/mol, the compound is supplied as a solid and is primarily utilized as a versatile electrophilic intermediate in medicinal chemistry and materials science . Its value proposition centers on the combination of a benzothiophene core—a privileged scaffold in drug discovery—and a primary alkyl bromide handle that enables rapid diversification via nucleophilic substitution and cross-coupling chemistries [1].

Why 3-(Bromomethyl)benzo[b]thiophene Is Not Interchangeable with Positional Isomers or Other Halogenomethyl Analogs


Substituting 3-(bromomethyl)benzo[b]thiophene with its 2-bromomethyl isomer, its 5- or 6-bromomethyl positional variants, or the corresponding 3-(chloromethyl) analog carries quantifiable consequences for synthetic outcome. Positional isomerism on the benzothiophene core dictates the electronic environment at the reactive center, altering both the kinetics of nucleophilic displacement and the regiochemical fidelity of subsequent annulation or coupling steps [1]. Furthermore, the bromide leaving group provides an approximately 3- to 6-fold rate acceleration in SN2-type reactions relative to chloride, directly impacting reaction time, yield, and impurity profiles [2]. In pharmaceutical intermediate chemistry—where this compound serves as a precursor to raloxifene-class SERMs and STING agonists—the 3-position attachment is structurally mandatory for downstream pharmacophore assembly, meaning no positional isomer can serve as a direct drop-in replacement without complete route redesign [3].

3-(Bromomethyl)benzo[b]thiophene (1196-19-6): Quantitative Differentiation Evidence Against Closest Analogs


Comparative Physical Properties: 3-(Bromomethyl) vs. 3-(Chloromethyl)benzo[b]thiophene

The 3-(bromomethyl) derivative exhibits a predicted boiling point of 311.3±17.0 °C (760 mmHg) and density of 1.593±0.06 g/cm³, compared to the 3-(chloromethyl) analog which has an experimentally determined boiling point of 129–131 °C (5 Torr) and a melting point of 40 °C [1]. The significantly higher boiling point of the bromo compound at atmospheric pressure reflects its greater molecular weight and polarizability, which also affects chromatographic retention, crystallization behavior, and distillation-based purification strategies during scale-up [2].

Physical Organic Chemistry Process Chemistry Intermediate Selection

Leaving Group Ability: Bromide vs. Chloride in Benzylic SN2 Displacement

In benzylic and allylic SN2 reactions, the bromide ion is a superior leaving group relative to chloride by a factor of approximately 3–6 fold in rate, based on the comparative nucleofugality scale (Br⁻ > Cl⁻) derived from pKa of the conjugate acids (HBr pKa ≈ -9; HCl pKa ≈ -7) [1]. Applied to 3-(halogenomethyl)benzo[b]thiophene systems, this translates into faster and higher-yielding nucleophilic substitutions for the bromomethyl derivative under identical conditions. The bromide ion's larger size and greater polarizability also reduce ion-pairing effects in aprotic solvents such as DMF or acetonitrile, facilitating cleaner amine alkylations and thioether formations [2].

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Synthetic Accessibility: Reported Yield for 3-(Bromomethyl)benzo[b]thiophene via PBr3-Mediated Bromination

A patent-cited procedure reports the synthesis of 3-(bromomethyl)benzo[b]thiophene from benzo[b]thien-3-ylmethanol using phosphorus tribromide (PBr₃) in diethyl ether at 0°C to room temperature, affording the product as a pale solid in 73% isolated yield after aqueous workup . This single-step, room-temperature protocol contrasts with typical chloromethylation procedures (e.g., SOCl₂ or HCl/ZnCl₂), which often require more forcing conditions and can produce higher levels of ring-chlorination byproducts [1]. The well-precedented PBr₃ route ensures reliable access for research and development quantities.

Synthetic Methodology Process Chemistry Supply Chain Assessment

Regiochemical Specificity: NOE Differentiation of 3-Substituted vs. 2-Substituted Benzo[b]thiophenes

In a systematic ¹H NMR and NOE study of 37 halogeno-substituted 2- and 3-methyl(or halogenomethyl)-benzo[b]thiophenes, 3-substituted derivatives displayed greater NOE enhancement factors at H-4 than at H-2 upon irradiation of the 3-methyl or halogenomethyl substituent [1]. This regiochemical fingerprint provides a definitive analytical method to distinguish 3-(bromomethyl)benzo[b]thiophene from its 2-substituted isomer. Furthermore, the study resolved a structural misassignment: a byproduct originally thought to be 4- and 6-bromo-3-bromomethylbenzo[b]thiophene was conclusively identified as 5-bromo-3-bromomethylbenzo[b]thiophene via NOE analysis [1].

Structural Confirmation NMR Spectroscopy Quality Control

Optimal Procurement and Deployment Scenarios for 3-(Bromomethyl)benzo[b]thiophene (CAS 1196-19-6)


Synthesis of Raloxifene-Class SERM Intermediates Requiring 3-Position Benzothiophene Attachment

Patents EP 2314581 A1 and related filings explicitly identify 3-substituted benzo[b]thiophene derivatives as key intermediates in the preparation of raloxifene and its analogs [1]. The 3-(bromomethyl) group serves as the electrophilic anchor point for constructing the benzothiophene-ether linkage critical to selective estrogen receptor modulator (SERM) pharmacophore geometry. A 2-bromomethyl or chloromethyl analog cannot fulfill this role without a complete route redesign [1].

ZnBr₂-Mediated Domino Annulation for Hetero-Acene Materials

The 2025 study by Bharathi et al. demonstrates that 2-acetyl-3-bromomethylbenzo[b]thiophene undergoes ZnBr₂-mediated domino reaction with heteroarenes (thiophenes, indoles, benzofurans) in 1,2-DCE at room temperature to yield hetero-annulated dibenzothiophenes [2]. The 3-position bromomethyl is essential for the Friedel-Crafts alkylation/cyclization cascade; the 2-substituted analogs require higher temperatures (80°C) to achieve comparable annulation, indicating that the 3-bromomethyl regioisomer offers a reactivity advantage in π-extended material synthesis [2].

Preparation of 3-Aminomethylbenzo[b]thiophene Derivatives via Nucleophilic Amination

The enhanced leaving group ability of bromide (Section 3) directly benefits the synthesis of 3-aminomethylbenzo[b]thiophene pharmacophores. Substitution with primary or secondary amines proceeds more rapidly and under milder conditions compared to the chloromethyl analog, minimizing competing elimination pathways and ring-opening side reactions [3]. This is particularly advantageous in parallel medicinal chemistry libraries where reaction scope and purity are prioritized.

Patented STING Agonist and Kinase Inhibitor Scaffold Assembly

Benzo[b]thiophene compounds featuring 3-position substitution are claimed in patents covering STING agonists (US Patent 10,730,849, Merck Sharp & Dohme) and fused bicyclic pyrimidin-4(3H)-ones as VR1 modulators (WO2006120481A3) [4][5]. The 3-(bromomethyl)benzo[b]thiophene serves as a versatile late-stage diversification handle for introducing amine, ether, or carbon-linked substituents required for target engagement in these immunology and pain therapeutic programs.

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